Cas no 55515-98-5 ([1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-)

(1R)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthyl derivative widely used as a ligand in asymmetric synthesis and catalysis. Its rigid, sterically hindered structure enhances enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenations and cross-couplings. The methyl substituents at the 3,3'-positions further modulate steric and electronic properties, improving catalytic performance. This compound is particularly valuable in the synthesis of optically active pharmaceuticals and fine chemicals due to its high configurational stability and predictable stereochemical outcomes. It is typically employed in homogeneous catalysis and as a precursor for advanced chiral auxiliaries. The (1R)-configuration ensures compatibility with specific enantioselective transformations.
[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- structure
55515-98-5 structure
Product Name:[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-
CAS No:55515-98-5
MF:C22H18O2
MW:314.377126216888
CID:366924
Update Time:2025-06-15

[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-
    • (R)-3,3'-DIMETHYL-1,1'-BINAPHTHALENE-2,2'-DIOL
    • (R)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol
    • 3,3'-Dimethyl-1,1'-binaphthalene-2-2'-diol
    • 3,3'-dimethyl-2,2'-bi-1,1'-naphthol
    • 3,3'-dimethyl-2,2'-dihydroxy-1,1'-dinaphthyl
    • 3,3'-dimethyl-bis-1,1'-naphth-2,2'-ol
    • R-2,2'-dihydroxy-3,3'-dimethyl-1,1'-binaphthyl
    • (R)-3,3'-Dimethyl-,1'-binaphth-2,2'-diol
    • (R)-3,3'-Dimethyl-2,2'-binaphthol
    • Inchi: 1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12,23-24H,1-2H3
    • InChI Key: DUCXKDDVZDDQIO-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC2C=CC=CC=2C=1C1=C(C(C)=CC2C=CC=CC1=2)O

Computed Properties

  • Exact Mass: 314.13100

Experimental Properties

  • Density: 1.245±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 206-208 ºC
  • Boiling Point: 461.2°C at 760 mmHg
  • Solubility: Insuluble (3.8E-4 g/L) (25 ºC),
  • PSA: 40.46000
  • LogP: 5.68800

[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- Security Information

[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- Pricemore >>

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SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
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abcr
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(1R)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol, 98% (99% ee); .
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[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- Suppliers

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(CAS:55515-98-5)[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:48
Price ($):188.0/583.0
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Additional information on [1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-

Introduction to [1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- (CAS No. 55515-98-5)

[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- is a fascinating compound with a unique molecular structure that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 55515-98-5, belongs to the class of binaphthalene derivatives, which are known for their rigid planar structure and potential applications in various biochemical processes. The presence of hydroxyl and methyl groups at specific positions on the binaphthalene core enhances its reactivity and makes it a valuable scaffold for the development of novel bioactive molecules.

The< strong>binaphthalene moiety itself is a bicyclic aromatic system consisting of two naphthalene rings connected by a central bridge. This structural feature imparts exceptional rigidity and stability to the molecule, making it an ideal candidate for applications where structural integrity is crucial. In recent years, binaphthalene derivatives have been extensively studied for their potential in asymmetric synthesis and catalysis due to their ability to chiral environments. The< strong> (1R)-configuration specifically indicates the stereochemical arrangement of the molecule, which plays a critical role in its biological activity and interaction with biological targets.

The< strong>hydroxyl groups at the 2,2'-positions and the< strong>methyl groups at the 3,3'-positions further modify the electronic properties of the binaphthalene core. These functional groups can participate in hydrogen bonding interactions, making the compound suitable for applications in drug design where specific binding to biological receptors is required. The< strong>3,3'-dimethyl substitution enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and cellular uptake in pharmaceutical formulations.

In recent years, there has been growing interest in< strong>[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- due to its potential applications in medicinal chemistry. Researchers have been exploring its use as a chiral ligand in asymmetric catalysis, where it can facilitate enantioselective reactions that are crucial for producing optically active pharmaceuticals. The< strong>CAS No. 55515-98-5 identifier ensures that researchers can reliably obtain this compound for their studies without ambiguity.

The< strong>molecular structure of this compound also makes it a promising candidate for developing novel materials with unique electronic properties. Binaphthalene derivatives have been investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The rigidity of the binaphthalene core contributes to stable electronic transitions, which are essential for efficient energy conversion in these applications.

In addition to its synthetic utility, [1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)- has shown promise in bioorganic chemistry. The< strong>binaphthalene scaffold can serve as a platform for designing molecules that interact with specific biological targets. For instance, researchers have explored its potential as a kinase inhibitor or an enzyme substrate due to its ability to mimic natural substrates and disrupt biological pathways.

The< strong>(1R)-configuration is particularly significant because it confers chirality on the molecule without altering its core structure. Chiral molecules are essential in pharmaceuticals because they often exhibit different biological activities depending on their stereochemistry. The precise stereochemical control offered by this compound allows researchers to fine-tune its interactions with biological systems.

The< strong>hydroxyl and methyl substituents provide additional sites for functionalization, enabling chemists to tailor the properties of the molecule for specific applications. These functional groups can be modified through various chemical reactions to introduce new functionalities or enhance existing ones. This flexibility makes< strong>[1,1'-Binaphthalene]-2..., (CAS No. 55515-98-5) a versatile building block for synthetic chemistry.

In conclusion,< strong>[1..., (CAS No.) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique molecular structure and functional groups make it an attractive candidate for various applications ranging from asymmetric catalysis to bioorganic chemistry. As research continues to uncover new uses for this compound,< strong>CAS No..., it is likely that even more innovative applications will emerge.

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Amadis Chemical Company Limited
(CAS:55515-98-5)[1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-
A913313
Purity:99%/99%
Quantity:1g/5g
Price ($):188.0/583.0
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